(R)-1-(3-ethoxyphenyl)ethanamine
Description
Contextualization of Chiral Amines as Indispensable Chiral Building Blocks in Organic Synthesis
Chiral amines are indispensable tools in the hands of synthetic organic chemists. They are frequently employed as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After fulfilling their role, they can be cleaved and often recovered for reuse. Furthermore, chiral amines serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and natural products. Their basic nature also allows them to function as chiral bases or ligands in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product.
Evolution and Current Research Landscape of α-Chiral Arylethylamines
The synthesis of α-chiral arylethylamines has been a long-standing area of research in organic chemistry. Early methods often relied on the resolution of racemic mixtures, a process that separates the two enantiomers of a compound. wikipedia.org While effective, this approach is inherently inefficient as it discards at least half of the material. wikipedia.org Consequently, the focus of modern synthetic chemistry has shifted towards asymmetric synthesis, which aims to produce a single enantiomer directly.
A significant advancement in this area has been the development of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. nih.govtdx.catresearchgate.net Transaminases, in particular, have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govtdx.catresearchgate.net These enzymes can exhibit high enantioselectivity, providing access to either the (R)- or (S)-enantiomer of the desired amine. nih.govresearchgate.net For instance, research has shown the successful use of (R)-specific transaminases from various microbial sources, such as Arthrobacter sp., for the synthesis of a range of (R)-amines with high enantiomeric excess. nih.gov
Alongside biocatalysis, chemo-catalytic methods, such as asymmetric reductive amination, continue to be refined. These methods often employ chiral catalysts, such as those based on transition metals or chiral Brønsted acids, to achieve high levels of stereocontrol.
Specific Research Objectives and Academic Relevance Pertaining to (R)-1-(3-ethoxyphenyl)ethanamine
While extensive research has been conducted on its close analogue, (R)-1-(3-methoxyphenyl)ethanamine, specific academic studies focusing solely on this compound are less prevalent in publicly available literature. However, its structural similarity to the well-studied methoxy-analogue suggests its potential as a valuable chiral building block.
The primary academic interest in this compound and its derivatives appears to lie in its role as a key intermediate in the synthesis of pharmaceutically active molecules. For example, a derivative of this amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is a crucial component in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. google.com The synthesis of enantiomerically pure forms of such intermediates is of high importance, driving research into efficient chiral resolution and asymmetric synthesis methods.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPZDCMKKGEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694071 | |
| Record name | 1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263893-81-8 | |
| Record name | 1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Enantioselective Synthesis of R 1 3 Ethoxyphenyl Ethanamine
Asymmetric Reductive Amination Strategies for the Preparation of (R)-1-(3-ethoxyphenyl)ethanamine
Asymmetric reductive amination (ARA) of prochiral ketones represents one of the most direct and efficient methods for the synthesis of chiral amines. liv.ac.ukacs.org This approach circumvents the need for pre-formed imines, which can be unstable, by generating the imine in situ from a ketone and an amine source, followed by immediate reduction. liv.ac.uk
Catalytic Asymmetric Hydrogenation Using Chiral Metal Complexes
The use of chiral transition-metal complexes as catalysts for asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. numberanalytics.com Ruthenium, rhodium, and iridium complexes bearing chiral ligands are commonly employed for the asymmetric reductive amination of ketones. liv.ac.ukenamine.net
For the synthesis of primary amines, direct asymmetric reductive amination (DARA) using an ammonium (B1175870) salt as the amine source is a particularly attractive strategy. acs.orgacs.org In a notable example, a ruthenium catalyst, Ru(OAc)₂{(S)-binap}, has been effectively used in the DARA of various ketones. acs.org The reaction, conducted under hydrogen pressure with ammonium trifluoroacetate, affords the corresponding chiral primary amines in excellent yields and high enantioselectivity. acs.org While specific data for 3-ethoxyacetophenone is not detailed, the broad applicability of this system to aryl ketones suggests its potential for the synthesis of this compound. acs.org
Initial studies on similar substrates have shown that the choice of the ammonium salt can significantly influence the enantioselectivity, with ammonium salicylate (B1505791) proving superior to acetate (B1210297) or formate (B1220265) in some Ru-catalyzed systems. acs.org The development of air- and moisture-stable ruthenium catalysts has further enhanced the practicality of this method for large-scale manufacturing. acs.org
Table 1: Representative Chiral Metal Catalysts in Asymmetric Hydrogenation
| Catalyst Type | Ligand Example | Metal | Application |
|---|---|---|---|
| Diphosphine Complexes | BINAP | Ruthenium, Rhodium | Asymmetric Hydrogenation of Ketones and Imines |
| P-N Ligand Complexes | UbaPHOX | Iridium | Asymmetric Hydrogenation of Alkenes |
Organocatalytic Approaches to Enantioselective Reductive Amination
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free and often employing milder reaction conditions. A notable organocatalytic approach for asymmetric reductive amination involves the use of a chiral phosphoric acid catalyst, such as TRIP.
This methodology has been successfully applied to the reductive amination of α-branched aldehydes, yielding β-branched secondary amines with high enantioselectivity. nih.gov The reaction proceeds via a dynamic kinetic resolution, where the racemic aldehyde is treated with an amine and a Hantzsch ester in the presence of the chiral phosphoric acid catalyst. nih.gov While this specific protocol focuses on aldehydes, the principles of organocatalytic activation of imines are applicable to ketone-derived imines as well, suggesting a potential avenue for the synthesis of this compound.
Biocatalytic Pathways for the Enantioselective Production of this compound
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov
Application of Amine Transaminases in Chemoenzymatic Synthesis
Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor. acs.org This process allows for the direct asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. nih.govacs.org
The application of ω-TAs for the synthesis of chiral amines is well-established. nih.gov Engineered ATAs have demonstrated the ability to produce chiral amines with high stereoselectivity, often exceeding 99% e.e. acs.org For instance, an engineered amine transaminase was developed for the production of a chiral precursor to sacubitril, achieving a diastereomeric ratio of >99.9:0.1. acs.org While specific studies on this compound are not prevalent, the broad substrate scope of many ATAs, including their activity towards various aryl ketones, indicates their potential utility in this synthesis. asm.org The selection of an appropriate amine donor is crucial for driving the reaction equilibrium towards the desired product. nih.gov
Bienzyme Cascade Systems for Enhanced Enantioselectivity and Yield
A common strategy involves coupling an ω-TA with an alcohol dehydrogenase (ADH). nih.gov In this system, the ω-TA converts the ketone to the chiral amine, producing a ketone byproduct from the amine donor (e.g., pyruvate (B1213749) from alanine, or acetone (B3395972) from isopropylamine). The ADH then reduces the ketone byproduct to an alcohol, consuming a cofactor such as NADH. This removal of the ketone byproduct drives the transamination reaction to completion, resulting in higher yields and conversion rates. nih.gov For example, a bienzyme cascade system using an R-ω-transaminase and an alcohol dehydrogenase was successfully employed for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, achieving an enantiomeric excess of over 99.9%. nih.gov This approach holds significant promise for the efficient production of this compound.
Table 2: Comparison of Biocatalytic Approaches
| Method | Key Enzyme(s) | Key Features | Advantages |
|---|---|---|---|
| Single Enzyme System | Amine Transaminase (ATA) | Direct amination of a ketone using an amine donor. | High enantioselectivity, mild reaction conditions. |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
Diastereoselective synthesis involving the use of a chiral auxiliary is a classical and reliable method for preparing enantiomerically pure compounds. numberanalytics.comnih.gov This strategy involves covalently attaching a chiral auxiliary to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiopure product. numberanalytics.com
A common approach for the synthesis of chiral amines involves the condensation of a ketone with a chiral amine to form a chiral imine, followed by diastereoselective reduction. osi.lv For instance, (R)- or (S)-α-methylbenzylamine can be used as a chiral auxiliary. The reaction of 3-ethoxyacetophenone with (R)-α-methylbenzylamine would generate a chiral imine. Subsequent reduction of this imine, often with a hydride source like sodium borohydride (B1222165) or through catalytic hydrogenation, would lead to a diastereomeric mixture of the corresponding secondary amines. The diastereomers can then be separated by chromatography or crystallization. Finally, cleavage of the α-methylbenzyl group, typically via hydrogenolysis, would yield the target this compound.
Another widely used chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv Condensation of 3-ethoxyacetophenone with (R)-tert-butanesulfinamide would form an N-sulfinyl imine. The sulfinyl group effectively directs the stereoselective reduction of the C=N bond. Subsequent removal of the sulfinyl group under acidic conditions provides the desired chiral primary amine in high yield and enantiomeric excess. osi.lv
The resolution of racemic 1-(3-methoxyphenyl)ethylamine using a chiral resolving agent like mandelic acid has also been reported, yielding diastereomeric salts that can be separated by crystallization. researchgate.net This diastereomeric resolution method, while not a direct synthesis, is a practical approach for obtaining the enantiomerically pure amine.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-ethoxyacetophenone |
| (R)-α-methylbenzylamine |
| (S)-α-methylbenzylamine |
| (R)-tert-butanesulfinamide |
| (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine |
| 1-(3-methoxyphenyl)ethylamine |
| Mandelic acid |
| Sacubitril |
| Ammonium trifluoroacetate |
| Ammonium salicylate |
| Hantzsch ester |
| Pyridoxal-5'-phosphate |
| Sodium borohydride |
| TRIP (chiral phosphoric acid) |
| Ru(OAc)₂{(S)-binap} |
| BINAP |
| UbaPHOX |
Condensation Reactions with Chiral α-Methylbenzylamine and Analogues
A prominent strategy for the asymmetric synthesis of this compound involves the condensation of a prochiral ketone with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine, followed by diastereoselective reduction. ingentaconnect.comgoogle.com This approach leverages the chiral auxiliary to direct the stereochemical outcome of the reduction, leading to the desired enantiomer of the target amine after removal of the auxiliary.
One-pot asymmetric reductive amination of 3-methoxyacetophenone with (S)- or (R)-α-methylbenzylamine using a combination of Ti(OiPr)4/Raney-Ni/H2 has been reported to provide excellent yields and high diastereomeric excess. ingentaconnect.comingentaconnect.com After the reductive amination, the chiral auxiliary is cleaved to afford (S)- or (R)-1-(3-methoxyphenyl)ethylamine in high yield. ingentaconnect.comingentaconnect.com For instance, the reaction of 3-methoxyacetophenone with (S)-α-methylbenzylamine yielded the corresponding (S,S)-diastereomer with a 93% diastereomeric excess, while using (R)-α-methylbenzylamine resulted in the (R,R)-diastereomer with a 94% diastereomeric excess. ingentaconnect.com
A similar process has been described for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, where 4-methoxyacetophenone is reacted with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid. google.com The resulting imine is then reduced, and subsequent treatment with acid yields the diastereomeric salt, which can be further processed to obtain the desired enantiomerically pure amine. google.com Although the ethoxy-analogue is the focus here, the principles of this methodology are directly applicable.
| Reactants | Reagents | Diastereomeric Excess (de) | Reference |
| 3-methoxyacetophenone, (S)-α-methylbenzylamine | Ti(OiPr)4, Raney-Ni, H2 | 93% | ingentaconnect.com |
| 3-methoxyacetophenone, (R)-α-methylbenzylamine | Ti(OiPr)4, Raney-Ni, H2 | 94% | ingentaconnect.com |
| 4-methoxyacetophenone, (S)-(-)-α-methylbenzylamine | p-toluenesulfonic acid | Not specified | google.com |
Stereocontrolled Functionalization and Auxiliary Removal
The success of asymmetric synthesis using chiral auxiliaries hinges on the ability to introduce new functionality in a stereocontrolled manner and to subsequently remove the auxiliary without racemization. libretexts.orgnih.gov In the context of synthesizing this compound, after the diastereoselective reduction of the imine formed from 3-ethoxyacetophenone and a chiral α-methylbenzylamine analogue, the crucial step is the cleavage of the N-benzyl group.
This is typically achieved through catalytic hydrogenation. For example, after the formation of the diastereomerically enriched N-[(S)-1-(3-methoxyphenyl)ethyl]-(S)-1-phenylethanamine, the chiral auxiliary can be removed by hydrogenation over a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727). ingentaconnect.com This step yields the desired (S)-1-(3-methoxyphenyl)ethylamine. ingentaconnect.com The conditions for this hydrogenolysis must be carefully controlled to prevent over-reduction or side reactions while ensuring complete removal of the chiral auxiliary. The stereochemical integrity of the newly formed chiral center is generally preserved during this process. nih.gov
Chiral Resolution Techniques for Racemic 1-(3-ethoxyphenyl)ethanamine (B1587188) and Related Compounds
Chiral resolution remains a widely practiced and effective method for obtaining enantiomerically pure amines like this compound from a racemic mixture. wikipedia.org This approach involves separating the enantiomers through various techniques, including the formation of diastereomeric salts, kinetic resolution, and preparative chiral chromatography. researchgate.netnih.gov
Diastereomeric Salt Formation with Enantiopure Acids
The most common method for resolving racemic amines is the formation of diastereomeric salts with an enantiomerically pure chiral acid. libretexts.orgwikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org
For the resolution of 1-(3-methoxyphenyl)ethylamine, a close analogue of the target compound, enantiomerically pure mandelic acid has been successfully employed as a resolving agent. researchgate.net The reaction of racemic 1-(3-methoxyphenyl)ethylamine with (R)-mandelic acid in methanol leads to the crystallization of the less-soluble (R)-amine-(R)-acid salt with high diastereomeric excess (99% de). researchgate.net A subsequent recrystallization from 2-propanol can further enhance the diastereomeric excess to 100%. researchgate.net After separation, the pure (R)-amine can be liberated by treatment with a base. libretexts.orgresearchgate.net
Other chiral acids, such as tartaric acid derivatives, have also proven effective. google.com For instance, in the resolution of a related compound, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, derivatives of tartaric acid were used to form diastereomeric salts that could be separated. google.com The choice of the resolving agent and the crystallization solvent is critical and often determined empirically to achieve the most efficient separation. wikipedia.org
| Racemic Amine | Resolving Agent | Solvent(s) | Diastereomeric Excess (de) of Less Soluble Salt | Reference |
| 1-(3-methoxyphenyl)ethylamine | (R)-Mandelic Acid | Methanol, 2-Propanol | 100% (after recrystallization) | researchgate.net |
| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-chlorotartranilic acid | Water | Not specified | google.com |
Kinetic Resolution Strategies
Kinetic resolution is another powerful strategy for separating enantiomers. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity of enzymes. nih.govresearchgate.net For example, lipases are commonly used to catalyze the acylation of amines, where one enantiomer is acylated at a much higher rate than the other. researchgate.net This results in a mixture of an acylated amine and an unreacted amine, which can then be separated. For instance, Candida antarctica lipase (B570770) B (CALB) has been used for the stereoselective acetylation of related amines.
A biocatalytic redox cascade reaction has also been developed for the kinetic resolution of racemic α-methylbenzylamine. researchgate.netnih.gov This system uses a combination of ω-transaminase, aldo-keto reductase, and glutamate (B1630785) dehydrogenase to achieve excellent stereoselectivity, producing both chiral α-methylbenzylamine and chiral α-phenylethanol. researchgate.netnih.gov Such innovative biocatalytic approaches hold great promise for the efficient and environmentally friendly production of enantiomerically pure amines.
Preparative Chiral Chromatography for Enantioseparation
Preparative chiral chromatography is a direct method for separating enantiomers from a racemic mixture. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the column. nih.gov
Cellulose-based chiral stationary phases, such as cellulose-tris(3,5-dimethylphenylcarbamate), have been shown to be effective for the enantioseparation of various compounds, including herbicides. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like isopropanol. nih.gov The resolution can be optimized by adjusting the composition of the mobile phase. nih.gov While highly effective at providing enantiomerically pure compounds, the scalability of preparative chromatography can be a challenge for large-scale industrial production.
Development of Novel Synthetic Pathways and Process Intensification for this compound
The development of novel, efficient, and sustainable synthetic pathways for this compound is an ongoing area of research. researchgate.netgoogle.com Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key aspect of this development. mdpi.com
One example of process intensification is the development of integrated biocatalysis-crystallization concepts. researchgate.net For the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a continuous process has been designed using an amine transaminase in a membrane reactor coupled with a crystallizer for in-situ product removal. researchgate.net This approach not only shifts the reaction equilibrium to favor product formation but also combines synthesis and purification into a single, continuous operation, thereby increasing efficiency. researchgate.net
Spectroscopic and Stereochemical Characterization of R 1 3 Ethoxyphenyl Ethanamine
Methodologies for Enantiomeric Excess (ee) and Diastereomeric Excess (de) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Similarly, diastereomeric excess (de) quantifies the purity of a sample containing multiple diastereomers. nih.gov The accurate determination of these parameters is crucial for understanding and controlling stereoselective reactions.
Advanced Chiral Chromatographic Techniques (HPLC, GC, SFC)
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs) are powerful tools for determining the enantiomeric excess of chiral amines like (R)-1-(3-ethoxyphenyl)ethanamine.
The choice of the chiral stationary phase is critical for achieving effective separation. For phenylethylamine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These differences in interaction energy lead to different retention times, allowing for baseline separation and accurate quantification of each enantiomer.
Table 1: Chiral Chromatographic Methods for Enantiomeric Excess Determination
| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection | Application |
| HPLC | Chiralpak IA (amylose derivative) | Hexane (B92381)/Isopropanol/Diethylamine | UV (e.g., 254 nm) | Baseline separation of (R)- and (S)-enantiomers for ee determination. researchgate.net |
| GC | Chirasil-DEX CB (cyclodextrin derivative) | Helium | Flame Ionization Detector (FID) | Analysis of volatile amine derivatives. |
| SFC | Chiralcel OJ-H (cellulose derivative) | Supercritical CO2/Methanol (B129727)/Amine Additive | UV | Rapid and efficient enantioseparation. |
This table is illustrative and specific conditions would need to be optimized for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to the determination of enantiomeric excess through the use of chiral auxiliaries.
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the nitrogen atom of an amine. organicchemistrydata.orgrsc.org This interaction induces significant changes in the chemical shifts of nearby protons. In a racemic or scalemic mixture, the CSR forms diastereomeric complexes with each enantiomer, leading to the separation of formerly overlapping signals in the NMR spectrum. organicchemistrydata.orglibretexts.org The integration of these separated signals allows for the direct calculation of the enantiomeric ratio. organicchemistrydata.org
Chiral Derivatizing Agents (CDAs): An alternative approach involves the reaction of the chiral amine with a chiral derivatizing agent, such as Mosher's acid chloride or (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, to form a pair of diastereomers. researchgate.net These diastereomers possess distinct physical properties, including different NMR spectra. libretexts.org The signals of the newly formed diastereomers, particularly those close to the newly formed stereocenter, will appear at different chemical shifts, allowing for their quantification by integration and subsequent determination of the original enantiomeric excess.
Table 2: NMR-Based Methods for Enantiomeric Excess Determination
| Method | Reagent Example | Principle | Observable Effect |
| Chiral Shift Reagent | Eu(hfc)₃ | Formation of transient diastereomeric complexes. rsc.org | Splitting of enantiotopic signals in the ¹H or ¹³C NMR spectrum. |
| Chiral Derivatizing Agent | Mosher's Acid Chloride | Covalent formation of stable diastereomers. | Appearance of distinct sets of signals for each diastereomer. |
Chiroptical Methods for Absolute Configuration Assignment, e.g., Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, provides a unique spectral fingerprint for a specific enantiomer.
For the assignment of the absolute configuration of this compound, the experimental CD spectrum would be compared to a theoretically calculated spectrum. This computational approach, typically employing time-dependent density functional theory (TD-DFT), predicts the CD spectrum for a given absolute configuration (R or S). nih.gov A good correlation between the experimental and the calculated spectrum for the R-configuration would provide strong evidence for the assignment of the absolute stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the stereogenic center.
X-ray Crystallographic Analysis of this compound and its Derivatives for Stereochemical Elucidation
X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.
To determine the absolute configuration of this compound, it would ideally be crystallized as a salt with a chiral counter-ion of known absolute configuration, such as tartaric acid. The known stereochemistry of the counter-ion serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the amine. Alternatively, if a suitable heavy atom is present in the crystal structure, anomalous dispersion effects can be used to determine the absolute configuration without the need for a chiral auxiliary.
The resulting crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsional angles, which together define the precise three-dimensional structure of the molecule in the solid state.
Application of Advanced Mass Spectrometry (MS) for Characterization and Isotopic Labeling Studies
While standard mass spectrometry is primarily used for determining molecular weight and fragmentation patterns, advanced MS techniques can provide more nuanced information, including insights into stereochemistry and reaction mechanisms through isotopic labeling.
For this compound, techniques such as tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of diastereomeric ions formed by derivatization with a chiral reagent. Differences in the fragmentation patterns or ion abundances between the diastereomers can sometimes be correlated with their stereochemistry.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), can be powerfully combined with mass spectrometry to probe reaction mechanisms. For instance, in a stereoselective synthesis of this compound, deuterium (B1214612) labeling could be used to track the fate of specific hydrogen atoms, providing insights into the transition state of the reaction and the origin of the observed stereoselectivity. The mass shifts in the resulting fragments in the mass spectrum would reveal the location of the isotopic labels.
Strategic Applications of R 1 3 Ethoxyphenyl Ethanamine in Asymmetric Organic Transformations
The Undocumented Role as a Chiral Auxiliary in Diastereoselective Reactions
Chiral auxiliaries are powerful tools in organic synthesis, temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Typically, a chiral amine like (R)-1-(3-ethoxyphenyl)ethanamine could be converted into an amide, which then directs the stereoselective approach of reagents to a reactive center. However, no specific studies demonstrating this application for this compound have been found.
For context, similar chiral amines such as pseudoephedrine and pseudoephenamine are widely used for this purpose. nih.govharvard.eduresearchgate.net They form amide enolates that guide incoming electrophiles, leading to high diastereoselectivity in various transformations. nih.govharvard.edu
Hypothetical Applications in Asymmetric Alkylation and Acylation Reactions
In theory, an amide formed from this compound and a carboxylic acid could be deprotonated to form a chiral enolate. This enolate's three-dimensional structure would sterically hinder one face, directing an incoming alkylating or acylating agent to the opposite face with high selectivity. This method is effective for creating new stereocenters, including challenging quaternary carbons. nih.gov Research on auxiliaries like pseudoephenamine has shown excellent diastereomeric ratios (d.r.) in such alkylations. nih.govharvard.edu However, no published data, such as yields or diastereoselectivities for reactions specifically employing this compound, could be located.
Potential Use in Diastereoselective Addition and Cycloaddition Reactions
Chiral auxiliaries are also pivotal in directing diastereoselective addition reactions (e.g., aldol (B89426), Michael additions) and cycloadditions (e.g., Diels-Alder reactions). harvard.edu The auxiliary controls the facial selectivity of the approach to a double bond or carbonyl group. For instance, N-acyloxazolidinones, another class of auxiliaries, are highly effective in Lewis acid-catalyzed Diels-Alder reactions, affording cycloadducts with high diastereoselectivity. harvard.edu While it is plausible that this compound could serve a similar function, there is no specific literature to support this application.
Unexplored Potential as a Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral amines are frequently used as foundational scaffolds for the synthesis of more complex chiral ligands, which are crucial for transition-metal-catalyzed asymmetric reactions. enamine.net These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalytic transformation.
Theoretical Development of Phosphine-Based Ligands for Enantioselective Hydrogenation
A common strategy involves the reaction of a chiral amine with a chlorophosphine to generate aminophosphine (B1255530) ligands. portico.org These ligands, particularly bidentate versions, are highly effective in asymmetric hydrogenation of olefins and ketones when complexed with metals like rhodium or iridium. The stereocenter of the amine backbone translates its chirality to the catalytic pocket, enabling the production of one enantiomer of the product in high excess. While this is a well-established field, no phosphine (B1218219) ligands derived specifically from this compound are described in the reviewed literature.
Speculative Ligands for Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formation
The synthesis of chiral ligands for other important transformations, such as C-C and C-heteroatom bond-forming reactions, often starts from chiral amines or amino alcohols. bldpharm.com These ligands find use in a wide array of reactions including allylic alkylations and conjugate additions. The electronic and steric properties of the ligand, originating from the chiral amine precursor, are fine-tuned to achieve high enantioselectivity. The application of this compound as a precursor for such ligands remains a hypothetical possibility without direct scientific documentation.
Role as a Key Chiral Building Block in Complex Organic Synthesis: An Open Question
Chiral amines are considered valuable chiral building blocks, serving as starting materials for the total synthesis of complex molecules like natural products and pharmaceuticals. enamine.netresearchgate.netnih.gov Their inherent chirality is carried through a synthetic sequence, forming a core part of the final target's stereochemistry. The utility of a chiral building block is defined by its accessibility and the efficiency with which it can be incorporated into larger structures. researchgate.net While this compound is commercially available, its specific integration as a key chiral building block in any published complex synthesis has not been identified.
Precursor Synthesis of Intermediates for Optically Active Scaffolds
This compound is a valuable chiral precursor for the synthesis of a variety of optically active scaffolds, which are fundamental components in the development of pharmaceuticals and other biologically active molecules. sigmaaldrich.com Its structural analogue, (R)-1-(3-methoxyphenyl)ethylamine, has been extensively documented as a key intermediate in the synthesis of several pharmaceutical compounds. The ethoxy variant, this compound, is utilized in a similar capacity, where its chiral ethylamine (B1201723) moiety is incorporated to induce stereoselectivity in subsequent reactions, leading to the formation of complex chiral molecules.
Chiral amines, such as this compound, are frequently employed as chiral auxiliaries. researchgate.netnih.govharvard.edu In this role, the amine is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a reaction at a specific position. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled. This strategy is a cornerstone of asymmetric synthesis, enabling the construction of enantiomerically pure compounds from achiral or racemic starting materials.
The application of chiral amines as building blocks is exemplified by the synthesis of complex nitrogen-containing compounds. mdpi.com For instance, the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, involves the chiral resolution of a key intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, using derivatives of tartaric acid. google.com This highlights the importance of the 3-ethoxy-substituted phenethylamine (B48288) scaffold in the preparation of medicinally relevant molecules. The (R)-enantiomer of 1-(3-ethoxyphenyl)ethanamine (B1587188) serves as a critical starting material for accessing such key intermediates.
The following table summarizes the role of chiral amines as precursors in the synthesis of optically active compounds, drawing parallels from closely related analogues where direct data for this compound is not explicitly available.
| Precursor/Auxiliary | Target Scaffold/Compound | Application Area | Reference |
| This compound (and its analogues) | Chiral pharmaceutical intermediates | Asymmetric Synthesis | google.com |
| Chiral Amines | Atropisomeric phosphoramidites | Ligand Synthesis | sigmaaldrich.com |
| (S)-2-Amino-3-methylbutane | BPDZ-44 (K-ATP channel opener) | Medicinal Chemistry | sigmaaldrich.com |
| Pseudoephenamine | Enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols | Asymmetric Alkylation | nih.govharvard.edu |
Modular Synthesis of Natural Product Analogues
The modular synthesis of natural product analogues often relies on the use of versatile chiral building blocks that can be systematically modified to generate a library of related compounds. This compound and its derivatives can serve as such a chiral module. By incorporating this amine, a specific stereocenter is introduced, and further functionalization of the ethoxyphenyl ring or the ethylamine side chain allows for the creation of diverse molecular architectures.
While direct examples of this compound in the modular synthesis of natural product analogues are not extensively documented in readily available literature, the principle is well-established with other chiral amines. researchgate.net Chiral auxiliaries, including those derived from phenylethylamine, are instrumental in the stereoselective synthesis of complex intermediates that are subsequently used in the total synthesis of natural products. researchgate.net For example, heterocyclic chiral auxiliaries are employed in asymmetric alkylations, Diels-Alder reactions, and aldol reactions to produce enantiomerically pure intermediates for natural product synthesis. researchgate.net
The utility of chiral amines in this context is their ability to impart chirality that can be carried through a multi-step synthesis. The ethoxy group on the phenyl ring of this compound offers a handle for further chemical modification, such as ether cleavage to the corresponding phenol, followed by the introduction of various substituents. This potential for diversification makes it a theoretically valuable component in a modular synthetic approach.
Efficacy as a Chiral Resolving Agent for Racemic Mixtures in Academic Settings
One of the classical and still widely practiced methods for obtaining enantiomerically pure compounds is the resolution of racemic mixtures. libretexts.orglibretexts.org Chiral amines, such as this compound, are effective resolving agents for racemic carboxylic acids. libretexts.orglibretexts.org The process involves the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts.
These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomers are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid, which also regenerates the chiral amine resolving agent for potential reuse. libretexts.org
The efficacy of a chiral resolving agent is determined by the difference in the properties of the diastereomeric salts formed, which facilitates their separation. While specific data on the resolution of various racemic acids with this compound is not detailed in the searched literature, the general principle is broadly applicable. The selection of the appropriate chiral resolving agent and solvent system is often determined empirically to achieve optimal separation.
The table below illustrates the general process of chiral resolution of racemic acids using a chiral amine.
| Racemic Mixture (Example) | Chiral Resolving Agent | Diastereomeric Intermediates | Separation Method | Recovered Enantiomers | Reference |
| Racemic Lactic Acid | (R)-1-Phenylethylamine | (R)-Lactic acid·(R)-amine salt & (S)-Lactic acid·(R)-amine salt | Fractional Crystallization | (R)-Lactic Acid & (S)-Lactic Acid | libretexts.org |
| Racemic Carboxylic Acids | Chiral Amine (e.g., this compound) | Diastereomeric Ammonium (B1175870) Salts | Fractional Crystallization | Enantiomerically Pure Carboxylic Acids | libretexts.org |
Theoretical and Computational Chemistry Studies on R 1 3 Ethoxyphenyl Ethanamine
Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the geometric, electronic, and reactivity properties of organic molecules.
Conformational Analysis: The three-dimensional structure of (R)-1-(3-ethoxyphenyl)ethanamine is not static; it exists as an ensemble of different conformers due to the rotation around its single bonds. DFT calculations can be used to perform a potential energy surface (PES) scan to identify the most stable, low-energy conformers. researchgate.net For similar molecules, studies have shown that such analyses are critical for understanding how the molecule interacts with its environment. soton.ac.uk While specific studies on this compound are not widely published, research on analogous structures like 1,3-difluorinated alkanes demonstrates that DFT can accurately predict conformational preferences that are influenced by subtle stereoelectronic effects and solvent polarity. soton.ac.uk
Reactivity Prediction: DFT provides a suite of reactivity descriptors that help predict how and where a molecule will react. These are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net
Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net For instance, the sensitivity of a molecule towards autoxidation can be predicted by calculating the bond dissociation energy for hydrogen abstraction (H-BDE). nih.gov Local reactivity, which identifies the most reactive sites within the molecule, can be determined using Fukui functions, which indicate the change in electron density at a specific point when an electron is added or removed. mdpi.comresearchgate.net
Below is a representative table of conceptual DFT reactivity descriptors that could be calculated for this compound, based on methodologies applied to similar organic amines. mdpi.com
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Global Electrophilicity (ω) | μ² / (2η) | Electrophilic nature of the molecule |
Molecular Dynamics Simulations Investigating Stereoselective Interactions and Transition States
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. frontiersin.org This technique is invaluable for studying the complex interactions that govern stereoselectivity and for exploring the energy landscape of chemical reactions, including transition states.
Stereoselective Interactions: MD simulations can elucidate the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) between a chiral molecule like this compound and other molecules, such as a solvent, a catalyst, or a biological receptor. researchgate.net By simulating the system's evolution over time, researchers can analyze the radial distribution function (RDF) to understand the probability of finding one atom at a certain distance from another, revealing key intermolecular interactions that dictate binding affinity and orientation. researchgate.net For example, simulations can show how the specific (R) configuration leads to a preferred binding mode with a chiral catalyst, explaining the origin of enantioselectivity in a reaction.
Transition States: While DFT is excellent for calculating the energy of a single, static transition state structure, MD simulations can be used to sample the conformational space of the transition state ensemble. This is particularly important for flexible molecules where multiple pathways may exist. By combining MD with quantum mechanics (QM/MM methods), one can model the reaction itself, observing the bond-breaking and bond-forming events in real-time and determining the free energy barriers for different stereochemical outcomes.
A typical MD simulation protocol involves several key steps, as outlined in the table below, based on simulations performed on organic molecules. mdpi.com
| Simulation Step | Description | Typical Parameters |
| Model Building | Construction of the initial system, including the solute and solvent molecules. | Force Field: COMPASS, AMBER; Water Model: TIP3P |
| Annealing | Heating and cooling cycles to allow the system to overcome local energy minima and find a stable configuration. | Temperature ramp from 300 K to 500 K and back, 5 cycles. mdpi.com |
| Equilibration | Allowing the system to reach thermal and pressure equilibrium. | NVT (constant volume) ensemble for 100-250 ps, followed by NPT (constant pressure) ensemble for 200-2000 ps. researchgate.netmdpi.com |
| Production Run | The main simulation phase where data for analysis is collected. | NPT ensemble, 10-100 ns, with trajectory saved every 1-10 ps. |
| Analysis | Calculation of properties from the saved trajectory. | Radial Distribution Functions (RDF), Root Mean Square Deviation (RMSD), interaction energies. |
In Silico Design and Optimization of Novel Chiral Ligands and Catalysts Incorporating the Ethoxyphenylamine Moiety
The this compound scaffold is a valuable building block for creating new chiral ligands and catalysts for asymmetric synthesis. In silico (computational) methods accelerate this design process by predicting the performance of candidate molecules before they are synthesized in the lab. nih.gov
The design process often begins with a known catalyst or ligand structure. The this compound moiety can be incorporated, and then variations can be explored computationally. For example, molecular docking can be used to predict how a series of newly designed ligands will bind to a metal center or a substrate. researchgate.net Docking experiments followed by MD simulations can provide detailed insights into binding modes and energies, helping to identify the most promising candidates. nih.gov
This rational design approach has been successfully used to develop potent and selective ligands for biological targets and to create new catalysts. nih.govresearchgate.net For instance, studies on new Schiff base complexes derived from similar ethylamine (B1201723) derivatives have utilized DFT and molecular docking to predict their geometry, electronic properties, and potential as antimicrobial agents. researchgate.net By correlating calculated properties (like binding energy or orbital energies) with desired functions (like catalytic activity or enantioselectivity), a predictive model can be built to guide the synthesis of optimized structures incorporating the ethoxyphenylamine moiety. nih.govresearchgate.net
Prediction of Stereoselectivity and Reaction Mechanisms in Transformations Involving this compound
Computational chemistry is a powerful tool for predicting the outcome of stereoselective reactions and elucidating their underlying mechanisms. For transformations involving this compound, such as its use as a chiral auxiliary or in reductive amination, theoretical calculations can explain why one stereoisomer is formed preferentially over another. researchgate.net
The key to predicting stereoselectivity lies in calculating the energy of the transition states leading to the different possible stereoisomeric products. According to transition state theory, the reaction pathway with the lowest activation energy barrier will be the most favorable. DFT calculations are frequently employed to locate the precise geometries of these transition states and compute their relative energies with high accuracy. researchgate.net The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states allows for a quantitative prediction of the enantiomeric or diastereomeric excess of the product.
For example, in the reductive amination of a ketone with this compound, two different diastereomeric imine intermediates can be formed, which are then reduced. Computational modeling can determine the energies of the transition states for both the imine formation and the subsequent reduction step, identifying the lowest energy pathway and thus the major product. This approach has been used to understand diastereoselective reductive aminations with similar chiral amines. researchgate.net Furthermore, these models can analyze the non-covalent interactions within the transition state structure, such as steric hindrance or hydrogen bonding, that are responsible for the energy difference and thus the stereochemical control.
Derivatization and Structural Modifications of R 1 3 Ethoxyphenyl Ethanamine for Enhanced Stereocontrol
Synthesis of N-Substituted and Functionalized Derivatives
The primary amine functionality of (R)-1-(3-ethoxyphenyl)ethanamine is a prime site for derivatization, allowing for the introduction of a wide array of substituents that can significantly influence its stereodirecting capabilities. Common modifications include N-acylation, N-alkylation, and the formation of N-sulfonyl derivatives. These modifications can modulate the steric bulk and electronic nature of the nitrogen center, which in turn affects how the chiral auxiliary interacts with substrates and reagents in asymmetric reactions.
N-Acyl Derivatives:
N-acylation of this compound can be readily achieved by reacting the amine with acyl chlorides or anhydrides under standard conditions. The resulting amides are often crystalline and exhibit restricted rotation around the C-N bond, which can create a more defined chiral environment. The nature of the acyl group can be varied to systematically tune the steric hindrance and electronic properties of the derivative. For instance, bulky acyl groups can provide a more effective chiral shield for one face of a prochiral substrate.
While specific data for a broad range of N-acyl derivatives of this compound is not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous chiral amines like (R)-1-phenylethylamine. The utility of such derivatives is often demonstrated in diastereoselective reactions, such as aldol (B89426) additions or alkylations of enolates derived from these amides.
N-Alkyl and N-Benzyl Derivatives:
N-alkylation introduces different steric and electronic environments compared to N-acylation. For example, the synthesis of N-benzyl derivatives of related chiral amines has been shown to be valuable in the preparation of pharmacologically active compounds. oaepublish.com The N-benzyl group can be introduced via reductive amination of benzaldehyde (B42025) with this compound. Further substitution on the benzyl (B1604629) ring can be used to fine-tune the electronic and steric properties of the resulting secondary amine. These N-alkylated derivatives can serve as chiral ligands in metal-catalyzed asymmetric reactions. researchgate.net
N-Sulfonyl Derivatives:
N-sulfonyl derivatives, such as N-tosyl or N-nosyl amides, are another important class of functionalized this compound. The strong electron-withdrawing nature of the sulfonyl group significantly alters the electronic properties of the nitrogen atom. These derivatives have been employed as chiral ligands in various asymmetric transformations, including reductions and cycloadditions. For instance, N-sulfonylated amino alcohols derived from chiral amines have been used as catalysts in asymmetric Henry reactions. mdpi.comnih.gov The synthesis of these derivatives typically involves the reaction of the parent amine with the corresponding sulfonyl chloride in the presence of a base.
Table 1: Representative N-Substituted Derivatives of Chiral Phenethylamines and Their Potential Applications
| Derivative Type | General Structure | Potential Synthetic Application | Expected Influence on Stereocontrol |
| N-Acyl | R-CO-NH-CH(CH₃)Ar | Chiral auxiliary for diastereoselective enolate alkylation | Increased steric bulk around the chiral center can enhance facial selectivity. |
| N-Benzyl | Ph-CH₂-NH-CH(CH₃)Ar | Chiral ligand for asymmetric catalysis | The benzyl group can participate in π-stacking interactions, influencing the transition state geometry. |
| N-Sulfonyl | R-SO₂-NH-CH(CH₃)Ar | Precursor to chiral ligands for asymmetric catalysis | The electron-withdrawing sulfonyl group can alter the Lewis basicity of the nitrogen and impact metal coordination. |
Note: Ar = 3-ethoxyphenyl. The applications and influences are based on principles established for analogous chiral amines.
Chemical Transformations of the Ethoxyphenyl Moiety to Tune Reactivity and Chiral Induction
Modifications to the ethoxyphenyl ring of this compound offer another avenue to modulate its properties as a chiral director. These changes can influence the electronic environment of the entire molecule and introduce new points of interaction, which can be crucial for enhancing stereoselectivity.
O-Dealkylation and Re-alkylation:
The ethoxy group on the phenyl ring is a key feature that can be chemically altered. O-dealkylation, typically achieved using strong acids like HBr or Lewis acids such as BBr₃, would yield the corresponding phenolic derivative, (R)-1-(3-hydroxyphenyl)ethanamine. This phenolic hydroxyl group can then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups. This strategy allows for a systematic study of the influence of the alkoxy substituent's size and electronic nature on the stereochemical outcome of reactions where the molecule is used as a chiral auxiliary. For instance, replacing the ethoxy group with a bulkier isopropoxy or a more electron-withdrawing trifluoroethoxy group could have a significant impact on chiral induction. While specific studies on this compound are not prevalent, the O-dealkylation of similar aromatic ethers is a well-established transformation. sigmaaldrich.com
Electrophilic Aromatic Substitution:
The phenyl ring itself is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the ethoxy and the 1-aminoethyl substituents would need to be considered. Such modifications can introduce new functional groups that can act as coordination sites for metal catalysts or engage in specific non-covalent interactions within a transition state, thereby influencing stereoselectivity. For example, the introduction of a nitro group would make the aromatic ring more electron-poor, which could affect its interaction with other components in a reaction.
Table 2: Potential Modifications of the Ethoxyphenyl Moiety and Their Rationale
| Modification | Reagents | Resulting Structure | Rationale for Enhanced Stereocontrol |
| O-De-ethylation | BBr₃ | (R)-1-(3-hydroxyphenyl)ethanamine | Introduction of a hydroxyl group for further functionalization or hydrogen bonding interactions. |
| Re-alkylation | Alkyl halide, base | (R)-1-(3-alkoxyphenyl)ethanamine | Systematic tuning of steric and electronic properties of the alkoxy group. |
| Nitration | HNO₃, H₂SO₄ | (R)-1-(3-ethoxy-X-nitrophenyl)ethanamine | Altering the electronic properties of the aromatic ring. |
| Halogenation | Br₂, FeBr₃ | (R)-1-(3-ethoxy-X-bromophenyl)ethanamine | Introducing a heavy atom for potential use in phasing X-ray crystallographic data or altering electronic effects. |
Note: 'X' denotes the position of substitution, which will be directed by the existing substituents.
Structure-Reactivity and Stereoselectivity Relationship Studies in Modified this compound Architectures
The systematic modification of this compound provides a platform for conducting detailed structure-reactivity and stereoselectivity relationship (SRSR) studies. By correlating the structural changes in the chiral auxiliary with the outcomes of asymmetric reactions, a deeper understanding of the factors governing stereocontrol can be achieved.
For instance, a series of N-acyl derivatives with varying steric bulk (e.g., acetyl, pivaloyl, benzoyl) could be synthesized and used as chiral auxiliaries in a model reaction, such as the alkylation of a prochiral ketone. The diastereomeric excess of the product would then be correlated with the size of the N-acyl group. It is generally expected that as the steric bulk of the substituent on the nitrogen increases, the facial shielding of the enolate becomes more effective, leading to higher diastereoselectivity, up to a certain point where steric hindrance might impede the reaction rate.
Similarly, modifying the electronic properties of the ethoxyphenyl ring and observing the effect on the enantioselectivity of a catalyzed reaction can provide insights into the role of electronic factors. For example, in a metal-catalyzed reaction where the chiral amine derivative acts as a ligand, changing the electron density on the phenyl ring could affect the Lewis basicity of the coordinating nitrogen atom, thereby influencing the catalytic activity and enantioselectivity of the metal complex.
While comprehensive SRSR studies specifically for this compound derivatives are not widely reported, the principles are well-established in the field of asymmetric synthesis. The findings from studies on closely related chiral auxiliaries, such as (R)-1-phenylethylamine and its derivatives, strongly suggest that such modifications would have a profound and predictable impact on reactivity and stereoselectivity. nih.gov
Table 3: Hypothetical Structure-Stereoselectivity Relationship Study
| N-Acyl Group | Steric Parameter (e.g., A-value) | Diastereomeric Excess (d.e.) in a Model Reaction (Hypothetical) |
| Acetyl | Low | Moderate |
| Isobutyryl | Medium | High |
| Pivaloyl | High | Very High |
| Benzoyl | Medium-High (Planar) | High (Potential for π-π interactions) |
This table illustrates a hypothetical outcome of a structure-stereoselectivity relationship study, where increasing the steric bulk of the N-acyl group is expected to lead to higher diastereoselectivity in a given asymmetric reaction.
Patent Landscape and Intellectual Property in Relation to R 1 3 Ethoxyphenyl Ethanamine
Analysis of Patented Synthetic Routes and Process Innovations for Chiral Ethoxyphenylamines
The synthesis of enantiomerically pure phenylethylamines, including the ethoxy-substituted variant, is a critical step in the production of several active pharmaceutical ingredients. Patented methods have evolved from classical resolution to more efficient asymmetric synthesis and chemo-enzymatic processes, aiming for higher yields, enantiomeric purity, and cost-effectiveness on an industrial scale.
A significant area of patent activity is in the asymmetric synthesis of chiral amines. For instance, patents related to the synthesis of intermediates for the drug Apremilast, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, disclose sophisticated synthetic strategies that are directly relevant to (R)-1-(3-ethoxyphenyl)ethanamine. These processes often involve the use of chiral auxiliaries to induce stereoselectivity. One patented approach involves the reaction of a β-ketosulfone with a chiral auxiliary like (S)-α-methylbenzylamine, followed by a diastereoselective reduction of the resulting enamine. google.comgoogle.comgoogleapis.com
Another common patented strategy is asymmetric reductive amination. This involves the reaction of a ketone, in this case, 3-ethoxyacetophenone, with an ammonia (B1221849) source in the presence of a chiral catalyst. A patent for the preparation of optically active 1-(3-methoxyphenyl)ethylamine, a closely related compound, describes a process using a tetraalkyl titanate/Raney-Ni/H₂ combination system for the asymmetric reductive amination, followed by debenzylation to yield the desired chiral amine with high enantiomeric excess. google.com Such methods are highly adaptable for the synthesis of the ethoxy analog.
Optical resolution, though a more traditional method, also features in the patent literature, particularly as a robust method for obtaining high enantiomeric purity. A Korean patent describes a method for preparing optically active 1-(3-hydroxyphenyl)ethylamine by optical resolution of the racemate using chiral tartaric acid. google.com This method of forming diastereomeric salts that can be separated by crystallization is a well-established and patented technology applicable to a wide range of chiral amines.
| Patented Synthetic Method | Key Reagents/Catalysts | Innovations and Advantages | Relevant Patent Examples (Analogous Compounds) |
| Asymmetric Synthesis via Chiral Auxiliary | (S)-α-methylbenzylamine, (R)-tert-butylsulfinamide, Titanium tetraethoxide | High diastereoselectivity, avoidance of classical resolution, applicable to large-scale production. | US9688623B2 google.comgoogle.comgoogleapis.com |
| Asymmetric Reductive Amination | Tetraalkyl titanate/Raney-Ni/H₂, Chiral spiroborate esters, Rhodium complexes | Direct conversion of ketones to chiral amines, high enantiomeric excess, potential for solvent-free conditions. | WO2008043269A1 google.com, WO2015159170A2 google.com |
| Optical Resolution | Chiral Tartaric Acid | High enantiomeric purity, well-established and reliable method. | KR20100109739A google.com |
Review of Intellectual Property on Chiral Auxiliary and Ligand Development Based on this compound
This compound and its analogs are valuable not only as building blocks but also as chiral auxiliaries and ligands for asymmetric synthesis. The development of new chiral auxiliaries is an active area of research and patenting. While patents specifically claiming ligands derived from this compound are not prominently featured in public databases, the broader class of phenylethylamine-derived auxiliaries is well-represented.
These auxiliaries are typically employed to control the stereochemical outcome of a reaction. For example, they can be used to direct the addition of a nucleophile to a carbonyl group or in stereoselective alkylation reactions. The intellectual property in this area often covers the structure of the auxiliary itself, its method of preparation, and its use in specific types of asymmetric transformations.
Academic Contributions and Patent Filings in the Field of Asymmetric Synthesis Utilizing this Compound
The field of asymmetric synthesis is characterized by a dynamic interplay between academic research and industrial patenting. Academic research often focuses on the development of novel synthetic methods, the exploration of new catalyst systems, and the elucidation of reaction mechanisms. The findings from academic laboratories frequently lay the groundwork for the development of commercially viable processes that are subsequently patented by pharmaceutical and chemical companies.
In the context of chiral phenylethylamines, academic publications have extensively covered various aspects of their synthesis and application. These include studies on new chiral catalysts for asymmetric reduction of imines and the use of enzymes for kinetic resolution.
Patent filings, on the other hand, are typically more focused on specific applications, such as the synthesis of a particular drug molecule or a process improvement that offers a significant commercial advantage. The high volume of patents related to the synthesis of intermediates for drugs like Apremilast and Rivastigmine underscores the commercial importance of these chiral amines. google.comgoogle.comgoogleapis.comgoogle.com The intellectual property is often directed at securing a proprietary manufacturing process for a blockbuster drug, thereby creating a significant barrier to entry for competitors.
While direct academic and patent literature solely on this compound is limited, the extensive research and patenting activity on its close chemical cousins provide a clear indication of the established and innovative methods available for its synthesis and potential applications in asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-1-(3-ethoxyphenyl)ethanamine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-ethoxyphenylacetone with ammonia under hydrogenation using catalysts like Raney nickel or palladium on carbon . Optimization includes adjusting temperature (80–120°C), solvent polarity (ethanol or THF), and catalyst loading to improve enantiomeric excess (ee). Purification via crystallization or chiral column chromatography ensures high purity .
Q. How is the chiral center of this compound characterized and validated?
- Methodology : Use polarimetry to measure optical rotation and compare with literature values. Confirm absolute configuration via single-crystal X-ray diffraction (SHELX software ) or chiral derivatization with agents like Mosher’s acid followed by / NMR analysis .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodology :
- HPLC/GC-MS : Quantify impurities and enantiomeric ratios using chiral columns (e.g., Chiralpak AD-H) .
- NMR : Analyze or splitting patterns to detect stereochemical anomalies .
- Elemental Analysis : Validate molecular formula accuracy (<0.3% deviation) .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP ) with basis sets like 6-311++G(d,p) to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Compare results with experimental UV-Vis or cyclic voltammetry data to validate reactivity predictions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes ) and blood-brain barrier permeability (PAMPA assay).
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may explain efficacy drops in vivo .
- Dose-Response Re-evaluation : Address species-specific differences by testing multiple cell lines or animal models .
Q. How are structure-activity relationship (SAR) studies designed to enhance the compound’s pharmacological profile?
- Methodology : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with trifluoromethoxy or introducing halogens ). Test binding affinity via SPR or radioligand assays against target receptors (e.g., serotonin or dopamine transporters). Use CoMFA/CoMSIA models to correlate structural features with activity .
Q. What advanced techniques validate enantiomeric purity during scale-up synthesis?
- Methodology :
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to suppress racemization .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of ee during continuous flow synthesis .
Q. How do researchers address discrepancies in crystallographic data caused by polymorphism?
- Methodology : Conduct polymorph screening using solvent-drop grinding or high-throughput crystallization. Compare XRD patterns (R-factor <5%) and DSC thermograms to identify stable forms. Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
